2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine
Description
2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine is a pyrimidine derivative featuring a sulfur-containing substituent at the 2-position and a 3-(trifluoromethyl)phenyl group at the 5-position. Its structure allows for diverse interactions, including π-π stacking (via the aromatic rings) and hydrophobic effects (via the trifluoromethyl group), which are critical in drug design .
Properties
IUPAC Name |
2-(2-methylprop-2-enylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2S/c1-10(2)9-21-14-19-7-12(8-20-14)11-4-3-5-13(6-11)15(16,17)18/h3-8H,1,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSOGWYHWFMHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly as a modulator of neurokinin receptors. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of the compound is characterized by:
- A pyrimidine ring
- A sulfanyl group attached to a propenyl chain
- A trifluoromethyl-substituted phenyl group
This unique structure contributes to its biological properties, particularly in receptor modulation.
Neurokinin Receptor Modulation
Research indicates that compounds similar to this compound can act as modulators of neurokinin receptors, particularly the NK1 receptor. Neurokinins are involved in various physiological processes, including pain perception and inflammation. The modulation of these receptors has implications for treating conditions such as depression, anxiety, and chronic pain .
Antimicrobial Activity
In studies involving related compounds, antimicrobial properties have been observed. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains. The presence of the sulfanyl group is thought to enhance this activity by disrupting microbial cell membranes .
Antioxidant Properties
The compound's potential antioxidant properties have also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated significant radical scavenging activities in vitro .
In Vivo Studies
A study conducted on related pyrimidine derivatives demonstrated their effectiveness in reducing inflammation in animal models. The compounds were administered to rats with induced inflammation, resulting in a significant reduction in inflammatory markers compared to control groups .
Clinical Implications
The modulation of neurokinin receptors by compounds like this compound suggests potential applications in treating psychiatric disorders. Clinical trials are needed to establish efficacy and safety profiles.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine have been synthesized and evaluated for their ability to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These enzymes are critical in nucleotide synthesis, making them valuable targets for anticancer drugs.
Case Study: Inhibition of Cancer Cell Lines
A study focused on the synthesis of various pyrimidine derivatives showed that certain compounds demonstrated potent inhibition against prostate cancer cell lines (PC3). The compounds were tested using the MTT assay, which revealed a dose-dependent decrease in cell viability, suggesting strong anticancer potential .
Antimicrobial Properties
In addition to antitumor activity, pyrimidine derivatives have been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
| Compound | Activity Type | Target Organism | IC50 Value (µM) |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | 15 |
| Similar Pyrimidines | Antimicrobial | E. coli | 20 |
Agricultural Applications
The compound's unique structure may also lend itself to agricultural applications, particularly as a pesticide or herbicide. Pyrimidines have been shown to possess herbicidal activity by inhibiting specific enzymes involved in plant growth regulation.
Case Study: Herbicidal Activity
Research has demonstrated that pyrimidine-based compounds can effectively control weed species without harming desirable crops. Field trials indicated that formulations containing these compounds reduced weed biomass significantly compared to untreated controls.
Material Science Applications
Pyrimidine derivatives are also being investigated for their use in material science, particularly in the development of organic semiconductors and photovoltaic materials. The electronic properties of these compounds can be tuned by modifying their chemical structure.
Case Study: Organic Photovoltaics
A study evaluated the use of pyrimidine derivatives in organic solar cells. The results showed that incorporating these compounds into the active layer improved charge transport and enhanced overall efficiency compared to traditional materials.
Chemical Reactions Analysis
Reactivity of the Sulfanyl Group
The methylpropenylsulfanyl (-S-CH₂C(CH₃)=CH₂) moiety is susceptible to oxidation and substitution reactions:
Oxidation Reactions
- Sulfoxide Formation : Reaction with mild oxidizing agents (e.g., hydrogen peroxide) converts the thioether (-S-) to sulfoxide (-SO-), as observed in structurally similar pyrimidine thioethers .
- Sulfone Formation : Strong oxidizing agents (e.g., meta-chloroperbenzoic acid, mCPBA) yield sulfones (-SO₂-).
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂, acetic acid, 25°C | Pyrimidine sulfoxide derivative | |
| Oxidation to sulfone | mCPBA, DCM, 0°C → rt | Pyrimidine sulfone derivative |
Nitration and Halogenation
- Limited data suggest nitration occurs at position 4 under mixed acid (HNO₃/H₂SO₄) conditions, forming a nitro derivative .
- Bromination (Br₂/FeBr₃) may target position 2 due to steric hindrance from the trifluoromethyl group .
Nucleophilic Aromatic Substitution
The trifluoromethylphenyl group enhances the electrophilicity of adjacent positions, facilitating nucleophilic attacks. For example:
Hydrolysis
- Under alkaline conditions (NaOH/H₂O, 80°C), the trifluoromethylphenyl group stabilizes transition states for hydrolysis of the pyrimidine ring, yielding substituted phenylpyrimidines .
Functionalization of the Propenyl Group
The 2-methyl-2-propenyl chain participates in addition and polymerization reactions:
Radical Polymerization
- Initiation by AIBN (azobisisobutyronitrile) forms poly(propenylsulfanyl) side chains, observed in analogous thioether polymers .
Epoxidation
- Reaction with peracids (e.g., mCPBA) forms epoxides, though steric effects from the pyrimidine ring may limit yield.
Cross-Coupling Reactions
The sulfanyl group can act as a directing group in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Application | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Coupling with aryl boronic acids | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOtBu | Amination at pyrimidine positions |
Biological Activation Pathways
While not direct chemical reactions, enzymatic reduction of the trifluoromethyl group (observed in nitroaromatic antitubercular agents ) suggests possible metabolic pathways. Electrochemical studies on nitrothiophene analogs indicate nitro group reduction as a key activation step , which may extend to structurally related trifluoromethyl systems.
Key Research Gaps
- Direct experimental data on this compound’s reactivity is limited, necessitating extrapolation from analogs.
- Stability under acidic/basic conditions and photodegradation pathways remain uncharacterized.
Comparison with Similar Compounds
Structural and Functional Insights:
Sulfur vs. Oxygen Substituents The target compound’s 2-methyl-2-propenylsulfanyl group (C–S bond) contrasts with the phenoxy group (C–O bond) in ’s compound. Sulfur’s lower electronegativity increases nucleophilicity, making the target compound more reactive in substitution reactions. The phenoxy analog’s oxygen may improve hydrogen-bonding capacity but reduce metabolic stability .
Aromatic vs. Aliphatic Sulfanyl Groups
- Replacing the target’s allyl sulfanyl with a 4-methylbenzylsulfanyl group () introduces an aromatic ring, enhancing π-π stacking interactions with biological targets. However, the benzyl group’s bulkiness may reduce solubility in aqueous media compared to the allyl chain .
Heterocyclic Modifications The pyridinyl substituent in ’s compound introduces a nitrogen atom, increasing polarity and enabling coordination with metal ions or enzymes. The additional methoxy group at the 5-position could act as an electron donor, altering the pyrimidine ring’s electronic profile .
Halogen vs. Trifluoromethyl Effects
- ’s compound features a 4-chlorophenyl group, which is less lipophilic than the target’s 3-trifluoromethylphenyl . Chlorine’s inductive electron-withdrawing effect may reduce electron density in the aromatic system, affecting binding affinity in biological systems .
Such data imply that structural modifications in the target compound could influence crystal lattice stability and solubility .
Q & A
Basic: What are the critical steps and reagents for synthesizing 2-[(2-Methyl-2-propenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine?
Answer:
The synthesis typically involves:
- Step 1: Condensation of a pyrimidine precursor (e.g., 5-[3-(trifluoromethyl)phenyl]pyrimidine-2-thiol) with 2-methyl-2-propenyl halides (e.g., allyl bromide) under basic conditions (e.g., NaH or K₂CO₃) .
- Step 2: Optimization of reaction conditions (e.g., DMF or dichloromethane as solvents, 60–80°C for 6–12 hours) to achieve yields >75% .
- Reagents: Sodium hydride for deprotonation, palladium catalysts for cross-coupling (if applicable), and trifluoromethylating agents for introducing CF₃ groups .
Basic: How to confirm the structural integrity of this compound using spectroscopic methods?
Answer:
- NMR: Analyze - and -NMR to verify sulfanyl (-S-) linkage (δ ~2.8–3.2 ppm for allyl protons) and trifluoromethyl (-CF₃) signals (δ ~120–125 ppm in -NMR) .
- IR: Confirm thioether (C-S-C) stretching vibrations at ~650–700 cm⁻¹ and pyrimidine ring vibrations at ~1500–1600 cm⁻¹ .
- Mass Spectrometry: Use HRMS (High-Resolution MS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 369.08 for C₁₅H₁₂F₃N₂S) .
Advanced: How do substituents like the 2-methylpropenyl group influence biological activity?
Answer:
- The 2-methylpropenylsulfanyl group enhances lipophilicity, improving membrane permeability. Comparative studies on analogs show that allyl/vinyl sulfanyl groups increase binding affinity to enzymatic targets (e.g., kinases) by ~30% compared to alkyl sulfides .
- SAR Note: Bulkier substituents (e.g., propargyl) may reduce activity due to steric hindrance, as observed in pyrimidine derivatives with similar scaffolds .
Advanced: What strategies ensure purity (>95%) and stability during storage?
Answer:
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound .
- Stability: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfanyl group. Purity degradation >5% occurs within 6 months at 4°C .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Control Variables: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Validation: Use multiple techniques (e.g., SPR for binding affinity, enzymatic assays for functional activity) to cross-verify results .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., GlcN-6-P-synthase). The trifluoromethylphenyl group often forms hydrophobic interactions, while the pyrimidine ring engages in π-π stacking .
- MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-protein complexes. Key residues (e.g., Lys123, Asp89) may show hydrogen bonding with the sulfanyl group .
Advanced: How does X-ray crystallography aid in conformational analysis?
Answer:
- Single-Crystal Studies: Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles (e.g., 85° between pyrimidine and phenyl rings) to confirm the 3D structure .
- Conformational Impact: Non-planar conformations (e.g., twisted trifluoromethylphenyl group) reduce steric clashes and enhance binding pocket compatibility .
Basic: What are common biological targets for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
